1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione
CAS No.: 142059-66-3
Cat. No.: VC17607437
Molecular Formula: C26H34N2O2
Molecular Weight: 406.6 g/mol
* For research use only. Not for human or veterinary use.
![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione - 142059-66-3](/images/structure/VC17607437.png)
Specification
CAS No. | 142059-66-3 |
---|---|
Molecular Formula | C26H34N2O2 |
Molecular Weight | 406.6 g/mol |
IUPAC Name | 1,4-bis[di(propan-2-yl)amino]anthracene-9,10-dione |
Standard InChI | InChI=1S/C26H34N2O2/c1-15(2)27(16(3)4)21-13-14-22(28(17(5)6)18(7)8)24-23(21)25(29)19-11-9-10-12-20(19)26(24)30/h9-18H,1-8H3 |
Standard InChI Key | KVYWYLHBQAHOOT-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N(C1=C2C(=C(C=C1)N(C(C)C)C(C)C)C(=O)C3=CC=CC=C3C2=O)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of an anthracene-9,10-dione backbone substituted with two diisopropylamino groups at positions 1 and 4. The planar anthraquinone system enables π-π interactions, while the bulky diisopropylamino substituents introduce steric hindrance, affecting solubility and crystallinity. The IUPAC name, 1,4-bis[di(propan-2-yl)amino]anthracene-9,10-dione, reflects this substitution pattern .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 406.6 g/mol |
InChIKey | KVYWYLHBQAHOOT-UHFFFAOYSA-N |
SMILES | CC(C)N(C1=C2C(=C(C=C1)N(C(C)C)C(C)C)C(=O)C3=CC=CC=C3C2=O)C(C)C |
The SMILES notation highlights the connectivity of the diisopropylamino groups to the anthraquinone core, with ketone functionalities at positions 9 and 10 .
Spectroscopic and Computational Insights
Theoretical calculations at the RHF 6-31G** level on analogous anthraquinones reveal that electron-withdrawing groups (e.g., chlorine, sulfanyl) lower LUMO energies, potentially reducing cardiotoxicity in drug candidates . While direct computational data for this compound are unavailable, its electronic structure likely shares similarities with mitoxantrone derivatives, where aminoalkyl substitutions modulate redox properties .
Synthesis and Functionalization
Synthetic Pathways
The compound is synthesized via nucleophilic aromatic substitution reactions. For example, 1,4-dichloroanthracene-9,10-dione reacts with diisopropylamine under controlled conditions, followed by oxidation to yield the target molecule . This method parallels the synthesis of mitoxantrone analogs, where alkylamines displace chlorides on the anthraquinone core .
Key Reaction Steps:
-
Chloride Displacement:
-
Oxidation:
Intermediate dihydroanthracene derivatives are oxidized to restore aromaticity, typically using agents like manganese dioxide .
Functional Group Modifications
Post-synthetic modifications, such as thiolation or halogenation at positions 5 and 8, enhance solubility or tailor electronic properties. For instance, reacting the compound with thiophenol introduces sulfanyl groups, altering its electrochemical behavior .
Physicochemical Properties
Thermal Stability and Solubility
While specific data for this compound are scarce, analogous 1,4-bis(alkylamino)anthraquinones exhibit melting points above 200°C and limited water solubility. The diisopropyl groups likely improve solubility in organic solvents like dichloromethane or dimethylformamide .
Electronic Properties
The anthraquinone core acts as an electron-deficient moiety, with the amino groups donating electron density. This push-pull configuration stabilizes charge-transfer states, making the compound a candidate for organic semiconductors or dyes .
Recent Advances and Research Gaps
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